[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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Overview
Description
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively. The compound is often utilized in water treatment, detergents, and as a scale inhibitor in various systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:
Reaction of Ethylenediamine with Formaldehyde: Ethylenediamine reacts with formaldehyde to form a bis(methylene) intermediate.
Phosphonation: The intermediate is then reacted with phosphorous acid under controlled conditions to introduce the phosphonic acid groups.
The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Feeding: Reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is maintained to optimize the reaction rate and product formation.
Product Isolation: The product is isolated by precipitation or crystallization, followed by drying and purification steps.
Chemical Reactions Analysis
Types of Reactions
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt undergoes several types of chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use in water treatment and scale inhibition.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the phosphonic acid groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Strong oxidizing or reducing agents, though these reactions are not typical for this compound.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, chelation with calcium ions results in a stable calcium complex, while hydrolysis can lead to the formation of phosphoric acid derivatives.
Scientific Research Applications
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.
Biology: Employed in enzyme inhibition studies and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential in treating conditions related to metal ion imbalances, such as osteoporosis.
Industry: Utilized in water treatment to prevent scale formation and corrosion, and in detergents to enhance cleaning efficiency.
Mechanism of Action
The primary mechanism by which [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt exerts its effects is through chelation. It binds to metal ions via its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes, prevent metal ion precipitation, and stabilize metal ions in solution.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with different binding properties and applications.
Nitrilotriacetic acid (NTA): Similar in function but less effective in binding certain metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Offers higher chelation strength but is more complex to synthesize.
Uniqueness
[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt is unique due to its high affinity for metal ions and its stability under various conditions. Unlike EDTA and NTA, it forms more stable complexes with a broader range of metal ions, making it particularly useful in harsh industrial environments.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatility and effectiveness as a chelating agent
Properties
CAS No. |
22036-77-7 |
---|---|
Molecular Formula |
C6H20N2NaO12P4 |
Molecular Weight |
459.11 g/mol |
IUPAC Name |
tetrasodium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C6H20N2O12P4.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20); |
InChI Key |
YIPHIVFATQTYEL-UHFFFAOYSA-N |
SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na] |
Related CAS |
15142-96-8 92988-65-3 29462-95-1 61827-49-4 57956-19-1 7651-99-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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